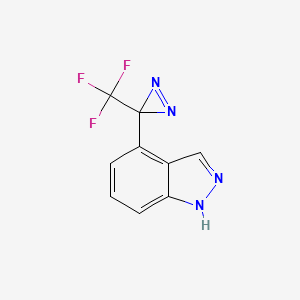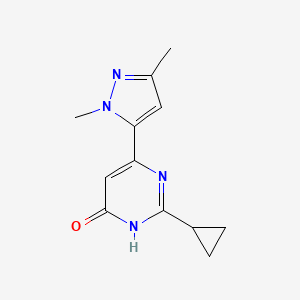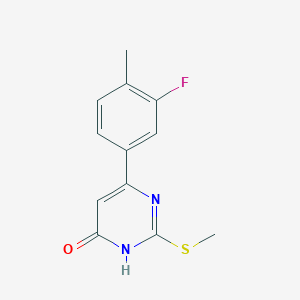
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate is a synthetic organic compound belonging to the class of carbamates These compounds are known for their versatility in chemical synthesis and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate typically involves several steps:
Formation of the Pyridine Ring: : This often starts with the appropriate substituted pyridine precursor.
Incorporation of Difluoromethoxy Group: : Through a substitution reaction, the difluoromethoxy group is introduced.
Introduction of the Hydroxyl Group: : This can be achieved through hydroxylation reactions.
Attachment of the Tert-butyl Carbamate Group: : This final step involves the use of tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods: Industrial methods may optimize these steps to ensure high yield and purity. This can involve:
Catalysts to enhance reaction rates.
Use of solvents that facilitate the specific reactions.
Techniques such as crystallization or chromatography for purification.
Types of Reactions
Oxidation: : this compound can undergo oxidation reactions, often yielding quinones or other oxidized derivatives.
Reduction: : This compound can be reduced, potentially affecting the difluoromethoxy group or the pyridine ring.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly where the hydroxyl group is involved.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, hydrogen gas with catalysts.
Substituting Reagents: : Halides, organometallic compounds.
Major Products Formed: Depending on the reactions, the products can vary widely, including:
Oxidized derivatives.
Reduced forms of the compound.
Various substituted products with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable for synthetic organic chemistry.
Biology and Medicine: In biological and medicinal research, Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate shows potential in drug discovery. Its structure suggests it could interact with specific biological targets, possibly leading to therapeutic applications.
Industry: Industrial applications might include its use in the synthesis of agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and functional properties.
Mechanism of Action
The mechanism by which Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate exerts its effects often involves interactions at the molecular level:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways Involved: : The compound may modulate biochemical pathways, influencing various physiological or biochemical processes.
Comparison with Similar Compounds
Comparison: When compared to other carbamates and similar pyridine-containing compounds, Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate stands out due to its difluoromethoxy group, which can enhance biological activity and improve pharmacokinetic properties.
Similar Compounds
Pyridine derivatives with hydroxyl or methoxy groups.
Other carbamates with substituted aromatic rings.
Properties
IUPAC Name |
tert-butyl N-[[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16-5-7-4-8(17)6-15-9(7)19-10(13)14/h4,6,10,17H,5H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILLTNHTMPZVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















